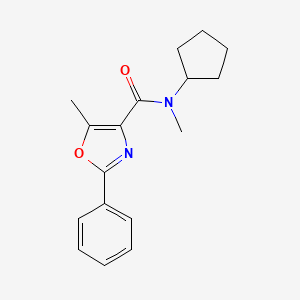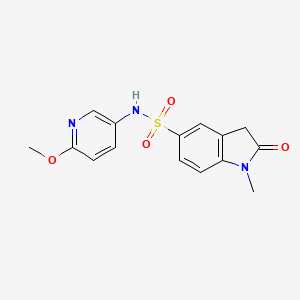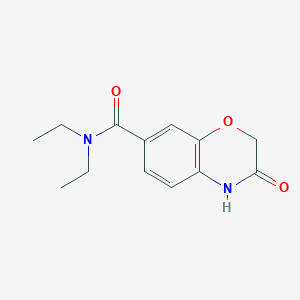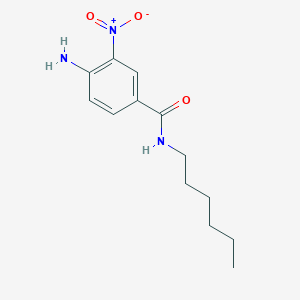
N-cyclopentyl-N,5-dimethyl-2-phenyl-1,3-oxazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclopentyl-N,5-dimethyl-2-phenyl-1,3-oxazole-4-carboxamide, also known as CX-5461, is a small molecule inhibitor that has recently gained attention for its potential as a cancer treatment. CX-5461 works by inhibiting RNA polymerase I, which is responsible for the production of ribosomal RNA. This inhibition leads to a reduction in ribosome production, ultimately causing cancer cell death. In
Mecanismo De Acción
N-cyclopentyl-N,5-dimethyl-2-phenyl-1,3-oxazole-4-carboxamide works by inhibiting RNA polymerase I, which is responsible for the production of ribosomal RNA. This inhibition leads to a reduction in ribosome production, ultimately causing cancer cell death. N-cyclopentyl-N,5-dimethyl-2-phenyl-1,3-oxazole-4-carboxamide has been shown to selectively target cancer cells, while sparing normal cells.
Biochemical and Physiological Effects:
N-cyclopentyl-N,5-dimethyl-2-phenyl-1,3-oxazole-4-carboxamide has been shown to induce DNA damage and activate the p53 pathway, which is involved in cell cycle regulation and apoptosis. Additionally, N-cyclopentyl-N,5-dimethyl-2-phenyl-1,3-oxazole-4-carboxamide has been shown to inhibit cancer cell proliferation and induce cell death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-cyclopentyl-N,5-dimethyl-2-phenyl-1,3-oxazole-4-carboxamide is its selectivity for cancer cells, which reduces the potential for off-target effects. Additionally, N-cyclopentyl-N,5-dimethyl-2-phenyl-1,3-oxazole-4-carboxamide has been shown to have a synergistic effect when combined with other cancer treatments. However, one limitation of N-cyclopentyl-N,5-dimethyl-2-phenyl-1,3-oxazole-4-carboxamide is its poor solubility, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for N-cyclopentyl-N,5-dimethyl-2-phenyl-1,3-oxazole-4-carboxamide research. One area of interest is the development of more potent and soluble analogs of N-cyclopentyl-N,5-dimethyl-2-phenyl-1,3-oxazole-4-carboxamide. Additionally, there is interest in exploring the use of N-cyclopentyl-N,5-dimethyl-2-phenyl-1,3-oxazole-4-carboxamide in combination with other cancer treatments, as well as the potential for N-cyclopentyl-N,5-dimethyl-2-phenyl-1,3-oxazole-4-carboxamide to be used in combination with immunotherapy. Finally, there is interest in exploring the potential for N-cyclopentyl-N,5-dimethyl-2-phenyl-1,3-oxazole-4-carboxamide to be used in the treatment of other diseases, such as viral infections.
Métodos De Síntesis
The synthesis of N-cyclopentyl-N,5-dimethyl-2-phenyl-1,3-oxazole-4-carboxamide involves several steps. First, 2-phenyl-1,3-oxazole-4-carboxylic acid is reacted with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with N-cyclopentyl-N,5-dimethyl-1,3-oxazole-4-carboxamide to yield N-cyclopentyl-N,5-dimethyl-2-phenyl-1,3-oxazole-4-carboxamide. The final product is purified by column chromatography.
Aplicaciones Científicas De Investigación
N-cyclopentyl-N,5-dimethyl-2-phenyl-1,3-oxazole-4-carboxamide has been shown to have potential as a cancer treatment in preclinical studies. It has been found to be effective against a variety of cancer cell types, including breast, ovarian, and pancreatic cancer. Additionally, N-cyclopentyl-N,5-dimethyl-2-phenyl-1,3-oxazole-4-carboxamide has been shown to have a synergistic effect when combined with other cancer treatments, such as chemotherapy and radiation therapy.
Propiedades
IUPAC Name |
N-cyclopentyl-N,5-dimethyl-2-phenyl-1,3-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2/c1-12-15(17(20)19(2)14-10-6-7-11-14)18-16(21-12)13-8-4-3-5-9-13/h3-5,8-9,14H,6-7,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VATGDXWGRPSAGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC=CC=C2)C(=O)N(C)C3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopentyl-N,5-dimethyl-2-phenyl-1,3-oxazole-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(2-Methoxyphenyl)-3-[2-(thiophen-2-ylmethyl)pyrazol-3-yl]urea](/img/structure/B7471486.png)

![Ethyl 4-[[1-(1,3-dioxoisoindol-2-yl)cyclopentanecarbonyl]amino]benzoate](/img/structure/B7471494.png)

![N-[4-[(4-methoxyphenyl)sulfamoyl]phenyl]-2-(4-oxo-2,3-dihydro-1,5-benzoxazepin-5-yl)acetamide](/img/structure/B7471518.png)

![6-Amino-5-[2-[(3,4-dimethoxyphenyl)methyl]-1,3-thiazol-4-yl]-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B7471533.png)
![N-[(5-sulfamoylthiophen-2-yl)methyl]cyclohexanecarboxamide](/img/structure/B7471540.png)



![2-[2-[(5-Pyrrolidin-1-ylsulfonylpyridin-2-yl)amino]ethoxy]ethanol](/img/structure/B7471565.png)

